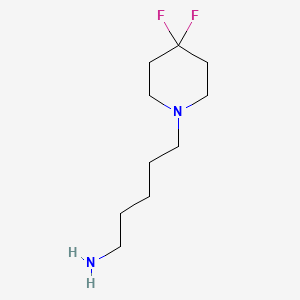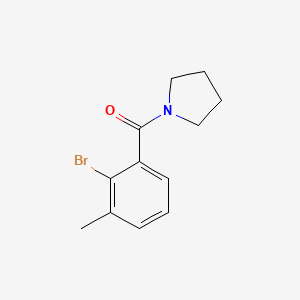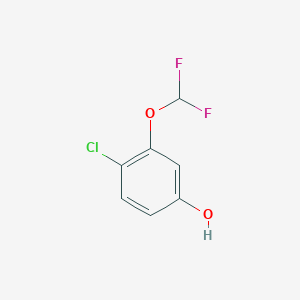
4-Chloro-3-difluorométhoxyphénol
Vue d'ensemble
Description
4-Chloro-3-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H5ClF2O2 It is a phenolic compound characterized by the presence of a chloro group at the 4-position and a difluoromethoxy group at the 3-position on the benzene ring
Applications De Recherche Scientifique
4-Chloro-3-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the study of analgesics , suggesting potential targets could be pain receptors or related pathways.
Mode of Action
It is suggested that similar compounds may interact with their targets to induce changes that result in analgesic effects .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, which could suggest a wide range of potential pathways .
Result of Action
Similar compounds have been shown to have potent analgesic efficacy .
Analyse Biochimique
Biochemical Properties
4-Chloro-3-difluoromethoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with chlorophenol 4-monooxygenase, an enzyme involved in the degradation of chlorinated phenols . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the binding of 4-Chloro-3-difluoromethoxyphenol to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of 4-Chloro-3-difluoromethoxyphenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Chloro-3-difluoromethoxyphenol can lead to alterations in the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Chloro-3-difluoromethoxyphenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition occurs through the formation of a stable complex between 4-Chloro-3-difluoromethoxyphenol and the enzyme, resulting in a decrease in enzyme activity. Additionally, 4-Chloro-3-difluoromethoxyphenol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-3-difluoromethoxyphenol in laboratory settings have been studied extensively. Over time, the stability and degradation of 4-Chloro-3-difluoromethoxyphenol can influence its effects on cellular function. In vitro studies have shown that prolonged exposure to 4-Chloro-3-difluoromethoxyphenol can lead to a gradual decrease in its activity due to degradation . Additionally, long-term exposure in in vivo studies has revealed potential cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-difluoromethoxyphenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage . At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level triggers a significant change in the biological response, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Chloro-3-difluoromethoxyphenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic processes are crucial for the detoxification and excretion of 4-Chloro-3-difluoromethoxyphenol, thereby reducing its potential toxicity.
Transport and Distribution
The transport and distribution of 4-Chloro-3-difluoromethoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 4-Chloro-3-difluoromethoxyphenol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Chloro-3-difluoromethoxyphenol within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 4-Chloro-3-difluoromethoxyphenol plays a crucial role in its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting signals or post-translational modifications . For instance, the presence of a mitochondrial targeting signal can direct 4-Chloro-3-difluoromethoxyphenol to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)phenol typically involves the introduction of the chloro and difluoromethoxy groups onto a phenol ring. One common method is the reaction of 4-chlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-Chloro-3-(difluoromethoxy)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(difluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: Another phenolic compound with a chloro group and two methyl groups.
4-Chloro-3-trifluoromethylphenol: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group. It has different chemical reactivity and biological activity.
Uniqueness
4-Chloro-3-(difluoromethoxy)phenol is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Propriétés
IUPAC Name |
4-chloro-3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQNRFCWVMPJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


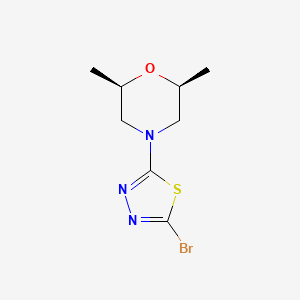
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
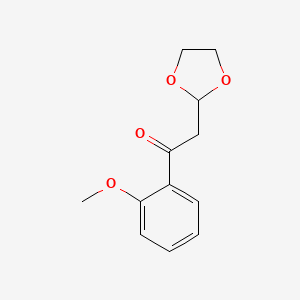

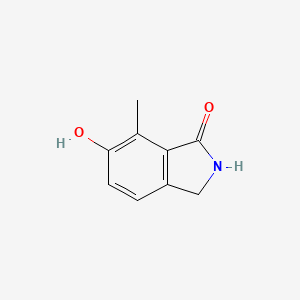
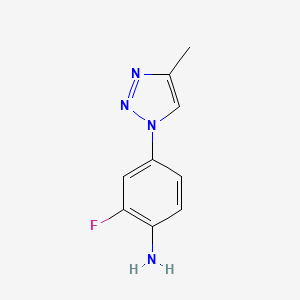
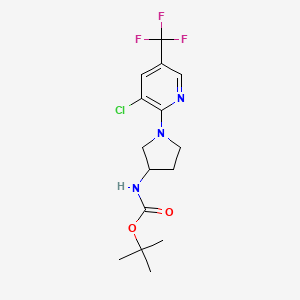
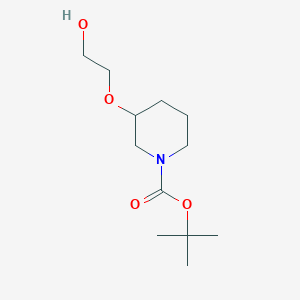
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
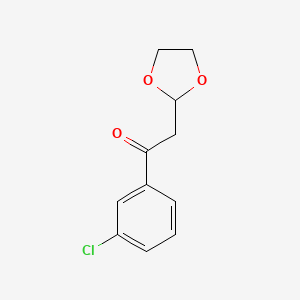
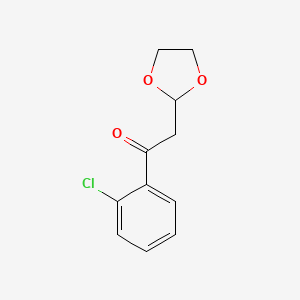
![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)
